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molecular formula C7H15NO2 B1615688 2-[Allyl(2-hydroxyethyl)amino]ethan-1-ol CAS No. 2424-05-7

2-[Allyl(2-hydroxyethyl)amino]ethan-1-ol

Cat. No. B1615688
M. Wt: 145.2 g/mol
InChI Key: ZAYJKJNSENNBGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04436664

Procedure details

The title compound was prepared as described above for N-allyldiethanolamine in Example 1 except that 2-methoxyethoxyethyl tosylate was used (0.55 mol, 150.9 g) in a 0.5 mol preparation. The pure diol whose formula is shown below was obtained (49.8 g, 48%) on fractional distillation at 129°-131° C. (0.04 mm):
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
diol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([N:4]([CH2:8][CH2:9][OH:10])[CH2:5][CH2:6][OH:7])[CH:2]=C.S(C1C=CC(C)=CC=1)([O:14][CH2:15][CH2:16][O:17][CH2:18]COC)(=O)=O>>[CH3:18][O:17][CH2:16][CH2:15][O:14][CH2:2][CH2:1][N:4]([CH2:8][CH2:9][OH:10])[CH2:5][CH2:6][OH:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)N(CCO)CCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(OCCOCCOC)C1=CC=C(C)C=C1
Step Three
Name
diol
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
in a 0.5 mol preparation
CUSTOM
Type
CUSTOM
Details
below was obtained (49.8 g, 48%)
DISTILLATION
Type
DISTILLATION
Details
on fractional distillation at 129°-131° C. (0.04 mm)

Outcomes

Product
Name
Type
product
Smiles
COCCOCCN(CCO)CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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